

Application Note: Quantification of m-Cresol Using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest		
Compound Name:	m-Cresol, 6-nonyl-	
Cat. No.:	B1675971	Get Quote

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of m-Cresol. This method is applicable for the analysis of m-Cresol in pharmaceutical preparations and other relevant matrices. The protocol described herein provides a straightforward and reproducible approach for researchers, scientists, and drug development professionals.

Introduction

m-Cresol is a common preservative in pharmaceutical formulations, particularly in injectable protein and peptide drug products. Its concentration must be carefully controlled to ensure product stability and patient safety. High-performance liquid chromatography (HPLC) with UV detection is a widely used analytical technique for the quantification of m-Cresol due to its specificity, sensitivity, and accuracy. This document provides a detailed protocol for the determination of m-Cresol, including system suitability, sample preparation, and method validation parameters.

Experimental Instrumentation and Materials



- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
- Column: A C18 reversed-phase column (e.g., Jupiter RP C-18, 4.6 mm ID \times 250 mm L, 5 μ m particle size) is recommended.[1][2]
- · Chemicals and Reagents:
 - m-Cresol standard (analytical grade)
 - Acetonitrile (HPLC grade)[3]
 - Methanol (HPLC grade)[1][4]
 - Water (HPLC grade or Milli-Q)
 - Phosphoric acid or Trifluoroacetic acid (TFA) (analytical grade)[1][3]

Chromatographic Conditions

The following chromatographic conditions have been optimized for the separation and quantification of m-Cresol:

Parameter	Condition
Mobile Phase	Acetonitrile and water with 0.1% phosphoric acid. A common alternative is 60% Methanol with 0.1% TFA.[1][3]
Column	C18, 4.6 mm x 250 mm, 5 μm
Flow Rate	1.0 mL/min[1][2]
Injection Volume	20 μL[4]
Column Temperature	30°C[1]
Detection Wavelength	217 nm or 260 nm[2][4]
Run Time	Approximately 10 minutes



Protocols

Preparation of Standard Solutions

- Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of m-Cresol standard and dissolve it in a 100 mL volumetric flask with the mobile phase as the diluent.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 10, 25, 50, 75, 100, and 120 μg/mL).[1][2]

Sample Preparation

- Accurately weigh or pipette a known amount of the sample containing m-Cresol.
- Dilute the sample with the mobile phase to bring the concentration of m-Cresol within the calibration range.
- Filter the diluted sample through a 0.45 μm syringe filter before injection into the HPLC system.

Analysis Procedure

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject a blank (mobile phase) to ensure no interfering peaks are present.
- Inject the standard solutions in triplicate to establish the calibration curve.
- Inject the prepared sample solutions in triplicate.
- After all injections are complete, flush the column with an appropriate solvent mixture (e.g., a higher percentage of organic solvent).

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.



System Suitability

System suitability testing is performed to ensure the chromatographic system is adequate for the intended analysis.

Parameter	Acceptance Criteria
Tailing Factor (T)	T ≤ 2.0
Theoretical Plates (N)	N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area	≤ 2.0% (for six replicate injections of a standard)

Linearity

The linearity of the method was evaluated by analyzing the working standard solutions at six different concentration levels.

Parameter	Result
Concentration Range	10 - 120 μg/mL
Correlation Coefficient (r²)	≥ 0.999

Accuracy

Accuracy was determined by a recovery study of spiked samples at three different concentration levels (low, medium, and high).

Spiked Level	Mean Recovery (%)	RSD (%)
Low (80%)	99.5	1.2
Medium (100%)	100.2	0.8
High (120%)	101.1	1.5

Precision



The precision of the method was assessed by repeatability (intra-day) and intermediate precision (inter-day).

Precision Type	RSD (%)
Repeatability (Intra-day, n=6)	≤ 1.5%
Intermediate Precision (Inter-day, n=6)	≤ 2.0%

Limits of Detection (LOD) and Quantification (LOQ)

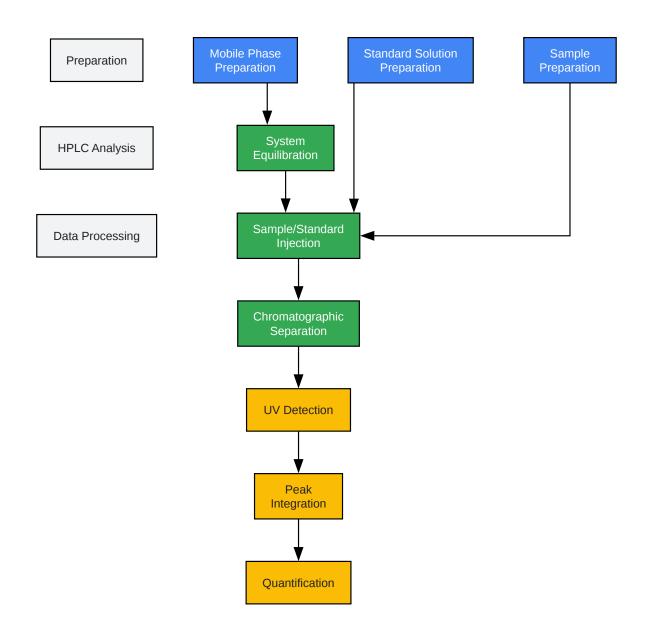
Parameter	Result (μg/mL)	, ,,
LOD	0.5	_
LOQ	1.5	

Data Presentation Calibration Curve for m-Cresol

A representative calibration curve should be generated by plotting the peak area versus the concentration of the m-Cresol standards. The resulting linear regression equation is used to calculate the concentration of m-Cresol in the samples.

Visualization of Experimental Workflow





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Caption: Experimental workflow for m-Cresol quantification by HPLC.

Conclusion

The described RP-HPLC method is demonstrated to be simple, rapid, accurate, and precise for the quantification of m-Cresol. This method can be effectively implemented in quality control



laboratories for routine analysis of m-Cresol in various sample matrices. The validation data confirms that the method meets the requirements for a reliable analytical procedure.

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